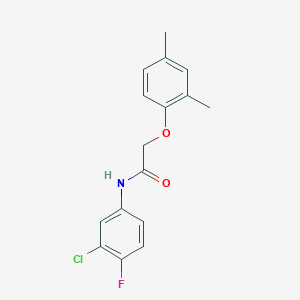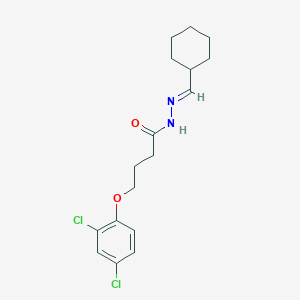![molecular formula C17H16F3N B5781003 2-[[2-(trifluoromethyl)phenyl]methyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B5781003.png)
2-[[2-(trifluoromethyl)phenyl]methyl]-3,4-dihydro-1H-isoquinoline
Overview
Description
2-[[2-(trifluoromethyl)phenyl]methyl]-3,4-dihydro-1H-isoquinoline is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a dihydroisoquinoline structure The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical and physical properties of the molecules it is part of
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(trifluoromethyl)phenyl]methyl]-3,4-dihydro-1H-isoquinoline typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under UV light . Another approach involves the use of trifluoromethyl sulfonium salts as the trifluoromethylating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, temperature, and pressure conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[[2-(trifluoromethyl)phenyl]methyl]-3,4-dihydro-1H-isoquinoline can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols, halides
Major Products
The major products formed from these reactions include trifluoromethylated alcohols, amines, ketones, and carboxylic acids .
Scientific Research Applications
2-[[2-(trifluoromethyl)phenyl]methyl]-3,4-dihydro-1H-isoquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[[2-(trifluoromethyl)phenyl]methyl]-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to penetrate biological membranes and bind to target proteins with high affinity . This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylphenyl derivatives: Compounds such as 2-(trifluoromethyl)phenylboronic acid and 4-(trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine.
Isoquinoline derivatives: Compounds like 3,4-dihydroisoquinoline and its various substituted derivatives.
Uniqueness
The uniqueness of 2-[[2-(trifluoromethyl)phenyl]methyl]-3,4-dihydro-1H-isoquinoline lies in the combination of the trifluoromethyl group and the dihydroisoquinoline structure. This combination imparts distinct chemical and physical properties, such as increased lipophilicity, metabolic stability, and the ability to form strong interactions with biological targets .
Properties
IUPAC Name |
2-[[2-(trifluoromethyl)phenyl]methyl]-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N/c18-17(19,20)16-8-4-3-7-15(16)12-21-10-9-13-5-1-2-6-14(13)11-21/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBNJYYCSCNKNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(5-CHLORO-2-METHOXYANILINO)CARBONYL]AMINO}BENZOIC ACID](/img/structure/B5780921.png)
![2,5,6-trimethyl-3-[(2-methylbenzylidene)amino]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5780928.png)
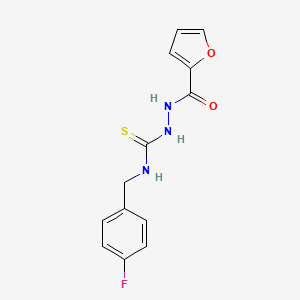

![4-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5780941.png)
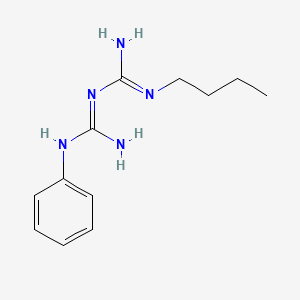
![N-(3-bromophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5780954.png)
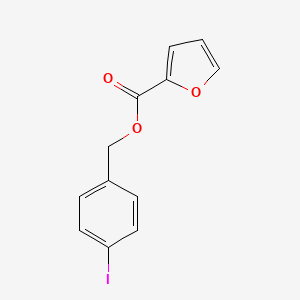
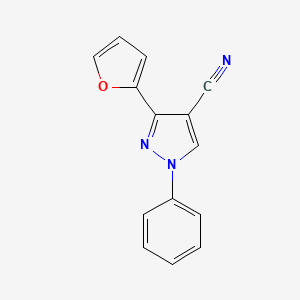
![N-ethyl-4-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5780996.png)
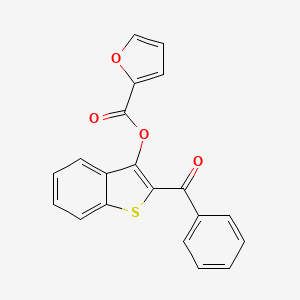
![7-[(2-chloro-2-propen-1-yl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5781017.png)
